Apixaban Metabolite 5 is a significant compound derived from the metabolism of Apixaban, a direct factor Xa inhibitor used primarily as an anticoagulant. Apixaban is extensively utilized for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism. The metabolic pathways of Apixaban involve various enzymes, predominantly cytochrome P450 3A4, leading to several metabolites, including Metabolite 5. Understanding the structure, synthesis, and mechanism of action of Apixaban Metabolite 5 is crucial for evaluating its pharmacological properties and potential clinical implications.
Apixaban Metabolite 5 is classified as a secondary metabolite of Apixaban. It is formed through metabolic processes that include O-demethylation and hydroxylation. The primary source of this metabolite is the biotransformation of Apixaban in the human body, predominantly in the liver, where it undergoes enzymatic reactions facilitated by various cytochrome P450 enzymes.
The synthesis of Apixaban Metabolite 5 occurs primarily through metabolic pathways involving cytochrome P450 enzymes. The main synthetic pathway includes:
The synthesis can be represented as follows:
This metabolic conversion involves various intermediates that may also contribute to other minor metabolites.
Apixaban Metabolite 5 retains a similar core structure to Apixaban but features modifications due to metabolic processes. While specific structural data for Metabolite 5 may not be extensively detailed in literature, it is known that its molecular formula is altered due to the loss of functional groups during metabolism.
The primary reactions leading to the formation of Apixaban Metabolite 5 include:
These reactions can be summarized in a simplified reaction scheme:
The mechanism by which Apixaban and its metabolites exert their pharmacological effects primarily involves inhibition of factor Xa in the coagulation cascade.
The pharmacodynamic effects are reflected in prolonged clotting times (e.g., prothrombin time), although specific data regarding Apixaban Metabolite 5's activity remains limited.
While specific physical properties for Apixaban Metabolite 5 are not widely documented, general properties can be inferred based on its parent compound:
Apixaban Metabolite 5's primary application lies within pharmacokinetic studies aimed at understanding drug metabolism and interactions. Its analysis can help elucidate:
O-Demethyl apixaban sulfate (BMS-730823) is the major circulating metabolite of the direct factor Xa inhibitor apixaban. Its structure results from a two-step biotransformation: initial O-demethylation of the methoxyphenyl group at the C4 position of the pyrazole ring, followed by sulfation of the newly exposed phenolic hydroxyl group. This yields a sulfate ester conjugate with high aqueous solubility. The metabolite retains the core bicyclic tetrahydropyrazolo-pyridinone scaffold of apixaban (1-(4-hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide sulfate) [1] [7].
Structural characterization was confirmed using advanced analytical techniques:
Table 1: Key Structural Identifiers of O-Demethyl Apixaban Sulfate
Property | Value/Descriptor |
---|---|
IUPAC Name | 1-(4-Sulfooxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
Molecular Formula | C₂₄H₂₄N₅O₇S |
CAS Registry Number | Not publicly disclosed |
Bristol-Myers Squibb Designation | BMS-730823 |
The structural modifications in O-demethyl apixaban sulfate significantly alter its physicochemical behavior compared to the parent drug:
Table 2: Physicochemical Comparison with Apixaban
Property | O-Demethyl Apixaban Sulfate | Apixaban |
---|---|---|
Molecular Weight | 526.55 g/mol | 459.50 g/mol |
Aqueous Solubility | >500 μg/mL (pH 7.4) | 40–50 μg/mL |
Caco-2 Permeability | Low (<0.1 × 10⁻⁶ cm/s) | Moderate (0.9 × 10⁻⁶ cm/s) |
Plasma Protein Binding | <50% | 92–94% |
In Vivo Synthesis (Metabolic Pathway):O-Demethyl apixaban sulfate formation occurs via hepatic and extrahepatic enzymes:
In Vitro Synthesis:Chemical synthesis of BMS-730823 for reference standards involves:
Stereochemical Considerations:Apixaban contains a chiral center at the C6 position of the tetrahydropyridinone ring (R-configuration in the active drug). O-Demethylation occurs on the achiral methoxyphenyl moiety, and sulfation does not introduce new stereocenters. Consequently, BMS-730823 retains the single chiral center of the parent compound, but exists as a single enantiomer identical to that of apixaban. No evidence of racemization during metabolism has been observed [1] [4] [7].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: